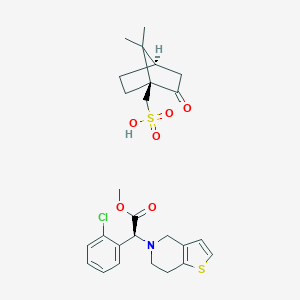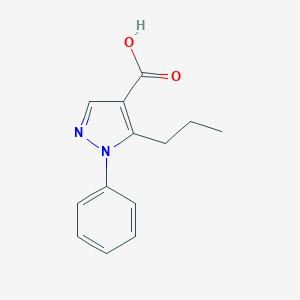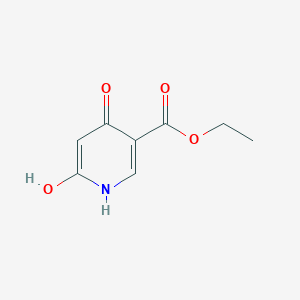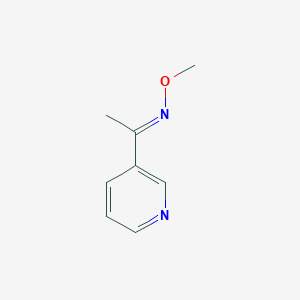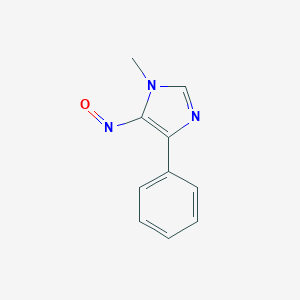
1-Methyl-4-phenyl-5-nitrosoimidazole
Overview
Description
Flavokawin B is a naturally occurring chalcone found in the kava plant (Piper methysticum). It is known for its various biological activities, including anticancer, anti-inflammatory, and antinociceptive properties . Flavokawin B has been identified as a glutathione-depleting hepatotoxin and is found in higher concentrations in certain kava strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavokawin B can be synthesized through the Claisen-Schmidt condensation method, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by bases like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of Flavokawin B involves the extraction of the compound from the roots of the kava plant. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol . The extract is then purified through various chromatographic techniques to isolate Flavokawin B.
Chemical Reactions Analysis
Types of Reactions
Flavokawin B undergoes several types of chemical reactions, including:
Oxidation: Flavokawin B can be oxidized to form various oxidation products.
Reduction: Reduction of Flavokawin B can lead to the formation of dihydrochalcones.
Substitution: Flavokawin B can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Flavokawin B, which can exhibit different biological activities .
Scientific Research Applications
Flavokawin B has been extensively studied for its potential therapeutic applications:
Mechanism of Action
Flavokawin B exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins such as Bcl-2 and Survivin.
Cell Cycle Arrest: Flavokawin B causes G2/M phase cell cycle arrest by reducing the levels of cyclin B1, cdc2, and cdc25c.
Antinociceptive Effects: The compound’s antinociceptive effects are mediated through the nitric oxide/cyclic guanosine monophosphate/potassium channels pathway.
Comparison with Similar Compounds
. These compounds share a similar backbone structure but differ in their side chains. Flavokawin B is unique due to its higher potency in inducing apoptosis and its significant antinociceptive and anti-inflammatory properties .
List of Similar Compounds
Flavokawin A: Known for its anticancer and anti-inflammatory activities.
Flavokawin C: Exhibits similar biological activities but with different potency levels.
Flavokawin B stands out among its counterparts due to its strong biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-5-nitroso-4-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-7-11-9(10(13)12-14)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYCENKHMQJSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149613 | |
| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111380-08-6 | |
| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-4-PHENYL-5-NITROSOIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4148P494J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


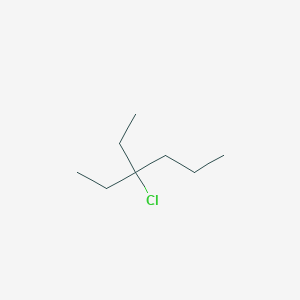
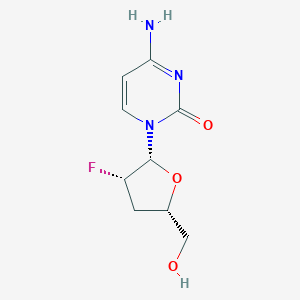
![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)

![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)

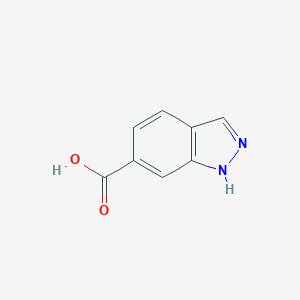

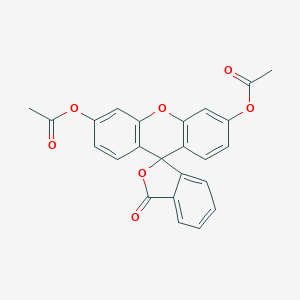
![2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol](/img/structure/B48481.png)
